Sulfo-Cy5 DBCO

Übersicht

Beschreibung

Sulfo-Cy5 DBCO is a water-soluble linker of Cyanine5 fluorophore. It is a derivative of the sulfo-Cyanine5 dye, which emits in the red channel. The DBCO group enables copper-free biocompatible Click Chemistry with fast reaction kinetics and good stability. This reagent is compatible with a wide range of standard fluorescent instrumentation such as imagers, plate readers, and microscopes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfo-Cy5 DBCO is synthesized by conjugating the sulfo-Cyanine5 dye with the dibenzocyclooctyne (DBCO) group. The reaction typically involves the use of a water-soluble sulfo-Cyanine5 dye and a DBCO derivative under mild conditions to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 90% .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-Cy5 DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly efficient and specific, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The SPAAC reaction between this compound and azide-functionalized compounds or biomolecules does not require a copper catalyst, which is advantageous for biological applications. The reaction is typically carried out in aqueous media at room temperature .

Major Products Formed

The major product formed from the reaction of this compound with azides is a stable triazole linkage, which is useful for labeling and imaging applications .

Wissenschaftliche Forschungsanwendungen

2.1. Cellular Imaging

Sulfo-Cy5 DBCO is extensively used for imaging azide-tagged biomolecules in live cells. Its ability to react under mild conditions allows for the visualization of cellular processes without disrupting cellular integrity.

Case Study:

In a study examining cell surface RNA expression, researchers utilized this compound to label fucoglycoRNA on alveolar epithelial cells. The fluorescence intensity provided insights into how RNA expression modulates cellular function .

2.2. Tissue Imaging

The compound is also applied in tissue imaging, particularly for tracking biomolecules within complex tissue environments. Its far-red emission minimizes interference from autofluorescence typically observed in biological samples.

Data Table: Imaging Applications

| Application Type | Target Biomolecule | Methodology | Outcome |

|---|---|---|---|

| Cellular Imaging | FucoglycoRNA | Fluorescent labeling with this compound | Enhanced visualization of RNA expression dynamics |

| Tissue Imaging | Azide-tagged proteins | Copper-free click chemistry | Improved specificity in tissue localization studies |

3.1. Antibody Labeling

This compound is frequently employed to label antibodies for immunofluorescence assays. The copper-free click reaction allows for the conjugation of azide-functionalized antibodies without compromising their binding activity.

Case Study:

A study demonstrated the effective conjugation of oligonucleotides to antibodies using DBCO chemistry, enhancing the sensitivity of detection methods such as CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by sequencing). This method allows for simultaneous measurement of protein levels and transcriptomics at a single-cell resolution .

3.2. Drug Delivery Systems

The compound has potential applications in drug delivery systems where azide-functionalized drugs can be tracked using this compound as a fluorescent marker.

Data Table: Bioconjugation Applications

| Application Type | Target Molecule | Methodology | Key Findings |

|---|---|---|---|

| Antibody Labeling | Oligonucleotide-conjugated antibodies | Copper-free click chemistry | High specificity and sensitivity achieved |

| Drug Delivery Systems | Azide-functionalized drugs | Fluorescent tracking | Effective monitoring of drug distribution |

Advantages Over Traditional Methods

The primary advantage of using this compound lies in its copper-free reaction mechanism, which reduces background noise and increases the stability of the labeled biomolecules. This is particularly beneficial in applications where copper can interfere with biological systems or where high specificity is required.

Wirkmechanismus

Sulfo-Cy5 DBCO exerts its effects through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-functionalized compounds or biomolecules to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling and imaging of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfo-Cy3 DBCO: Another water-soluble linker of Cyanine3 fluorophore, used for similar applications but emits in a different spectral range.

DBCO-AF488: A derivative of Alexa Fluor 488, used for fluorescent labeling in the green channel.

DBCO-Cy5.5: A derivative of Cyanine5.5, used for labeling in the near-infrared range.

Uniqueness

Sulfo-Cy5 DBCO is unique due to its emission in the red channel, making it suitable for applications requiring red fluorescence. Its copper-free click chemistry compatibility ensures biocompatibility and stability, making it a preferred choice for biological and medical applications .

Biologische Aktivität

Sulfo-Cy5 DBCO is a water-soluble fluorescent dye that plays a crucial role in biological imaging and labeling applications. It is particularly notable for its use in click chemistry, specifically in copper-free reactions with azides, allowing for the conjugation of biomolecules without the complications associated with copper catalysis. This compound has gained attention due to its bright fluorescence, stability, and compatibility with various biological systems.

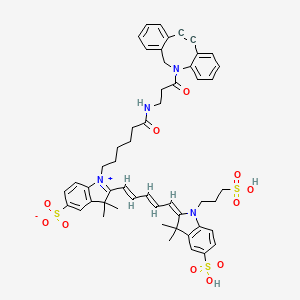

- Molecular Formula : C52H56N4O11S3

- Molecular Weight : 1009.22 g/mol

- Absorption/Emission Maxima : 646 nm / 661 nm

- Solubility : Water, DMSO, DMF

- Purity : >95% (HPLC)

This compound reacts rapidly with azide-functionalized molecules through a strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism. This reaction forms a stable triazole linkage, facilitating the labeling of biomolecules without the need for copper catalysts, which can interfere with biological systems . The reaction kinetics are significantly faster than traditional copper-catalyzed methods, making it suitable for sensitive applications.

Applications in Biological Research

- Imaging of Biomolecules : this compound is extensively used for imaging azide-tagged biomolecules in live cells and tissues. Its far-red fluorescence minimizes background interference from autofluorescence in biological samples.

- Protein Labeling : The compound can be employed to label proteins that have been modified to contain azide groups. This allows researchers to track protein interactions and dynamics in real time .

- Nanoparticle Functionalization : Studies have shown that this compound can be used to functionalize nanoparticles (NPs) for enhanced imaging capabilities. For instance, when conjugated to azide-bearing NPs, it provides a strong fluorescence signal that can be monitored over time .

Case Study 1: Protein Interaction Mapping

In a study aimed at mapping protein interactions using nanoparticles, researchers utilized this compound to label specific proteins on the surface of nanoparticles. The results indicated a significant increase in the capture of soft corona proteins, demonstrating the effectiveness of click chemistry in enriching specific biomolecules from complex mixtures .

Case Study 2: Nanoparticle Reactivity Comparison

A comparative study assessed the reactivity of different types of nanoparticles with this compound. The findings revealed that nanoparticles modified with azide groups reacted more rapidly and efficiently with this compound than those without such modifications. This highlights the importance of chemical modification in optimizing labeling efficiency .

Data Table: Summary of Key Findings

Eigenschaften

IUPAC Name |

1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHUKJFMCCLWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H56N4O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was Sulfo-Cy5 DBCO utilized in the study to analyze glycoRNA?

A1: The research employed this compound to specifically label newly synthesized fucoglycoRNA in alveolar epithelial cells. This involved a two-step process:

Q2: What are the advantages of using click chemistry with this compound for glycoRNA detection?

A: The study highlighted several advantages of this approach []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.